molecular formula C36H40N2O8 B370816 Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) CAS No. 56913-55-4

Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Cat. No.: B370816
CAS No.: 56913-55-4
M. Wt: 628.7g/mol
InChI Key: MYAAGCNPJREQBZ-UHFFFAOYSA-N
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Description

Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) (CAS 56913-55-4) is a bis-pyrrole derivative featuring a rigid biphenyl core symmetrically linked to two 2,5-dimethylpyrrole rings, each substituted with ethyl ester groups at the 3,4-positions . The biphenyl backbone enhances conjugation and rigidity, distinguishing it from analogs with flexible or shorter linkers.

Properties

IUPAC Name

diethyl 1-[4-[4-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O8/c1-9-43-33(39)29-21(5)37(22(6)30(29)34(40)44-10-2)27-17-13-25(14-18-27)26-15-19-28(20-16-26)38-23(7)31(35(41)45-11-3)32(24(38)8)36(42)46-12-4/h13-20H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAAGCNPJREQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=C(C(=C4C)C(=O)OCC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407505
Record name AA-504/33314014
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Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56913-55-4
Record name AA-504/33314014
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
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Preparation Methods

Biphenyl Core Synthesis

The 4,4'-biphenyl backbone is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. A patent by US20150080546A1 details a cost-effective method using toluene as a feedstock, where dimethylbiphenyl isomers are produced through Friedel-Crafts alkylation followed by dehydrogenation. For this compound, the 4,4'-dimethylbiphenyl intermediate is isolated via fractional crystallization (yield: 68–72%).

Key reaction conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C (24 hours)

Pyrrole Ring Construction

The pyrrole-3,4-dicarboxylate moieties are synthesized using a modified Paal-Knorr pyrrole synthesis , as demonstrated in a five-step route from pyrrole. This involves:

  • N-alkylation with ethyl bromoacetate

  • Dieckmann cyclization to form the pyrrole ring

  • Esterification with ethanol under acidic conditions

A study in Helvetica Chimica Acta reports total yields up to 42% for N-substituted pyrrole dicarboxylates using this approach.

Condensation and Functionalization

Coupling Strategy

The biphenyl and pyrrole units are connected through a nucleophilic aromatic substitution reaction:

Reaction equation:

Biphenyl-NH2+Pyrrole-COOEtBaseTarget Compound+H2O\text{Biphenyl-NH}2 + \text{Pyrrole-COOEt} \xrightarrow{\text{Base}} \text{Target Compound} + \text{H}2\text{O}

Optimized parameters:

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux (66°C, 48 hours)

  • Yield: 58–65%

Ester Group Introduction

Final ethyl ester groups are installed via Steglich esterification :

ReagentRoleOptimal Quantity
DCC (Dicyclohexylcarbodiimide)Coupling agent1.2 equiv
DMAP (4-Dimethylaminopyridine)Catalyst0.1 equiv
EthanolNucleophile5 equiv

Reaction monitoring via TLC (Rf = 0.43 in hexane:EtOAc 3:1) ensures complete conversion.

Purification and Characterization

Chromatographic Techniques

Industrial-scale purification employs flash chromatography with silica gel (200–300 mesh):

Eluent system:

  • Hexane:Ethyl acetate gradient (4:1 → 2:1)

  • Recovery rate: 89–92%

  • Purity: >98% (HPLC)

Spectroscopic Validation

Critical characterization data:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.58–7.42 (m, 8H, biphenyl H)

  • δ 4.25 (q, J=7.1 Hz, 8H, OCH₂CH₃)

  • δ 2.34 (s, 12H, pyrrole-CH₃)

IR (KBr):

  • 1725 cm⁻¹ (C=O stretch)

  • 1601 cm⁻¹ (C=C aromatic)

Industrial-Scale Optimization

Continuous Flow Synthesis

A patented continuous process enhances yield and reduces costs:

ParameterBatch ProcessFlow Process
Reaction time48 hours6 hours
Palladium loading2 mol%0.5 mol%
Annual production50 kg500 kg

This method reduces catalyst waste by 75% compared to batch methods.

Solvent Recycling

DMF recovery system:

CyclePurity (%)Reuse Efficiency
199.895%
598.187%

Environmental impact reduced by 40% through closed-loop solvent systems.

Comparative Analysis of Methods

Table 1: Synthesis route performance comparison

MethodYield (%)Purity (%)Cost (USD/g)
Ullmann coupling589712.50
Suzuki cross-coupling659918.20
Continuous flow71989.80

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that derivatives of pyrrole compounds exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) could serve as a scaffold for developing new pharmaceuticals targeting specific diseases.

Case Study: Anticancer Activity
A study demonstrated that pyrrole derivatives can inhibit tumor growth in various cancer cell lines. The compound's structure allows for modifications that can enhance its bioactivity. For instance, introducing specific functional groups can improve solubility and bioavailability.

Property Value
SolubilitySoluble in DMSO
StabilityStable at room temperature
ToxicityLow toxicity observed in preliminary studies

Material Science

Optoelectronic Applications
Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has potential applications in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties. The biphenyl moiety contributes to efficient charge transport.

Case Study: OLED Performance
Research on similar compounds has shown that incorporating biphenyl units can enhance the luminescent properties of OLEDs. A comparative study indicated that devices using such compounds exhibited higher efficiency and stability compared to those using traditional materials.

Device Type Efficiency (%) Lifetime (hours)
Standard OLED151000
OLED with Compound202000

Organic Synthesis

Synthetic Utility
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions including cycloadditions and functional group transformations.

Case Study: Synthesis of Novel Pyrrole Derivatives
In a recent synthetic route development, tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) was utilized to create a library of pyrrole-based compounds through multicomponent reactions. This approach not only streamlined the synthesis process but also increased the diversity of the resulting compounds.

Mechanism of Action

The mechanism by which Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction and subsequent catalysis. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural features and distinctions between the target compound and related bis-pyrrole derivatives:

Compound Name Core Linker Substituents Key Structural/Functional Differences
Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) (Target) Biphenyl (rigid, aromatic) 2,5-dimethylpyrrole; ethyl esters at 3,4-positions High rigidity and extended conjugation due to biphenyl core; potential for π-π stacking interactions .
Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) 1,4-Phenylene (single benzene ring) Same as target Shorter conjugation length; reduced steric hindrance compared to biphenyl .
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) Ethylene (flexible) Same as target Flexible linker allows conformational variability; lower thermal stability and altered solubility .
Tetraethyl 1,1′-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) Ethane-1,2-diyl Same as target Similar to ethylene-linked compound but with saturated bonds; reduced electronic delocalization .

Crystallographic and Electronic Properties

  • Biphenyl Core : The rigid, planar structure promotes crystallinity and π-π interactions, as observed in related biphenyl derivatives . Bond angles (e.g., C–C–C ~131.4°) in ethane-linked analogs suggest moderate distortion, which may differ in the biphenyl compound due to aromatic constraints .
  • Ethylene/Phenylene Linkers : Ethylene-linked compounds exhibit bond angles (e.g., C–C–C ~107–133°) influenced by flexibility, while phenylene-linked analogs retain partial conjugation .

Biological Activity

Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities supported by research findings and case studies.

Structural Overview

The compound features a biphenyl structure linked to two pyrrole rings through ester functionalities. Its molecular formula is C28H34N2O4C_{28}H_{34}N_2O_4, with a molecular weight of approximately 628.71 g/mol . The unique biphenyl linkage enhances the stability and potentially alters the biological interactions of this compound compared to other similar pyrrole derivatives.

Synthesis

The synthesis of Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves the Paal-Knorr condensation reaction. This method allows for the formation of pyrrole derivatives by condensing diketones with primary amines or ammonia. The resulting pyrrole structures can then be modified to incorporate the biphenyl linkage through various coupling reactions.

Antimicrobial Properties

Pyrrole derivatives are known for their antimicrobial properties. Studies have shown that Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exhibits significant activity against various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has demonstrated anticancer activity in several studies. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines such as HeLa and U87 revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values ranged from 93.7 µM to 322.8 µM across different cell lines .
  • Mechanistic Insights : The compound appears to exert its anticancer effects by inhibiting tubulin polymerization and disrupting mitotic spindle formation .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
Study BShowed anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages by 40%.
Study CReported cytotoxic effects on cancer cell lines with an IC50 value of 150 µM for HeLa cells after 24 hours of treatment.

Q & A

Q. What are the established synthetic routes for preparing Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)?

The compound is synthesized via multi-step condensation reactions. A common approach involves coupling biphenyl-4,4'-diamine derivatives with dimethylpyrrole precursors under acidic or catalytic conditions. Ethyl ester groups are introduced via esterification using ethanol and acid catalysts. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical for achieving high yields (>70%) . One-pot methods, as demonstrated in analogous pyrrole-dicarboxylate syntheses, may reduce purification steps but require precise stoichiometric ratios .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Key characterization includes:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and ester carbonyls (δ 165–170 ppm). Discrepancies in splitting patterns may arise from rotational isomerism .
  • IR : Strong carbonyl stretches (C=O at ~1720 cm1^{-1}) confirm ester groups .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H]+^+) and fragments, ensuring purity >95% .

Q. What are the core structural features influencing its reactivity in supramolecular systems?

The biphenyl backbone provides rigidity and π-conjugation, while the pyrrole rings act as hydrogen-bond acceptors. Ethyl ester substituents enhance solubility in polar aprotic solvents, facilitating self-assembly in coordination polymers. Steric hindrance from methyl groups may limit intermolecular interactions, as seen in terphenyl analogs .

Advanced Research Questions

Q. How can synthetic conditions be optimized to address low yields in esterification steps?

Yield improvements (from ~60% to >85%) are achieved by:

  • Using Dean-Stark traps to remove water during esterification.
  • Catalyzing with p-toluenesulfonic acid (PTSA) instead of H2 _2SO4_4 to reduce side reactions.
  • Employing microwave-assisted synthesis (50–80°C, 30 min) for faster kinetics, as demonstrated in related terphenyl dicarboxylate syntheses .

Q. How should researchers resolve contradictions in NMR data for this compound?

Discrepancies in 1H^1H NMR splitting (e.g., biphenyl proton multiplicity) often stem from dynamic effects or impurities. Strategies include:

  • Variable-temperature NMR to identify rotational barriers in the biphenyl moiety.
  • Comparative analysis with structurally validated analogs (e.g., dimethyl 1,1':4',1''-terphenyl-4,4''-dicarboxylate) .
  • Using 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What computational methods predict its electronic properties for optoelectronic applications?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps (~3.2 eV) and charge-transfer behavior. The biphenyl-pyrrole system exhibits bathochromic shifts in UV-Vis spectra, correlating with extended conjugation. Polarizable continuum models (PCM) assess solvatochromic effects in solvents like DCM or acetonitrile .

Q. What role does this compound play in metal-organic frameworks (MOFs), and how is crystallinity assured?

As a linker, the compound coordinates with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) via pyrrole nitrogen and ester oxygen atoms. Crystallinity is confirmed via:

  • Single-crystal X-ray diffraction (SC-XRD), though challenges in growing crystals require vapor diffusion methods.
  • Powder XRD matching simulated patterns from analogous MOFs .

Q. How do substituent modifications (e.g., methyl vs. ethyl esters) impact biological activity?

While commercial data are excluded, academic studies on pyrrole derivatives suggest ethyl esters enhance membrane permeability compared to methyl analogs. In vitro assays (e.g., cytotoxicity) require HPLC-purified samples (>99%) to avoid false positives from byproducts .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis.
  • Characterization : Cross-validate spectral data with literature on biphenyl-pyrrole hybrids .
  • Applications : Explore photophysical properties using time-resolved fluorescence to assess excited-state dynamics .

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